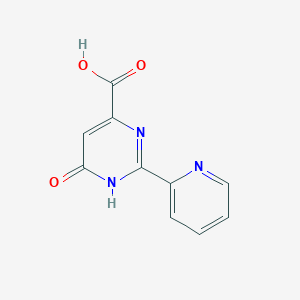6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17697599
Molecular Formula: C10H7N3O3
Molecular Weight: 217.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7N3O3 |
|---|---|
| Molecular Weight | 217.18 g/mol |
| IUPAC Name | 6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7N3O3/c14-8-5-7(10(15)16)12-9(13-8)6-3-1-2-4-11-6/h1-5H,(H,15,16)(H,12,13,14) |
| Standard InChI Key | VZAHIDKEGSCWOO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 5-hydroxy-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid according to IUPAC nomenclature rules . Alternative synonyms include:
-
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid
-
CHEMBL181602
-
5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid .
Molecular Formula and Weight
The molecular formula is C₁₀H₇N₃O₄, with a calculated molecular weight of 233.18 g/mol .
Registry Identifiers
| Identifier | Value |
|---|---|
| CAS Registry Number | 766557-40-8 |
| PubChem CID | 135446970 |
| ChEMBL ID | CHEMBL181602 |
| DSSTox Substance ID | DTXSID40696148 |
Structural Characteristics
2D and 3D Conformations
The compound’s planar pyrimidine ring (positions 1–6) is substituted at:
-
Position 2: Pyridin-2-yl group (aromatic nitrogen at position 2 of the pyridine ring).
-
Position 4: Carboxylic acid (-COOH).
-
Positions 5 and 6: Hydroxyl (-OH) and ketone (=O) groups, respectively .
Table 1: Key Structural Descriptors
| Descriptor | Value |
|---|---|
| SMILES | C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O |
| InChI | InChI=1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15) |
| InChIKey | GHGUXTXCARENBN-UHFFFAOYSA-N |
The 3D conformation reveals intramolecular hydrogen bonding between the hydroxyl (O-H) and ketone (C=O) groups, stabilizing the tautomeric form .
Synthesis and Preparation
Purification and Characterization
Crude products are typically purified via:
-
Acid-base recrystallization: Using 2N HCl to isolate the protonated form.
-
Decolorization: Activated carbon treatment to remove impurities .
Reported melting points for analogous compounds range from 254–265°C .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its ionizable groups:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume